N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a pyrazole ring, and a carbamoyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde.
Condensation Reaction: The primary amine reacts with the aldehyde to form an imidazole-substituted benzaldehyde derivative.
Carbonylation: The resulting compound undergoes carbonylation to introduce the carboxamide group.
Methylation: Methylation of the pyrazole ring is achieved using methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Processing: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reagent addition is maintained.
Catalysis: Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Safety Measures: Industrial synthesis requires stringent safety protocols due to the handling of hazardous chemicals and the potential for exothermic reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, involving the replacement of a functional group with another nucleophile.
Condensation: Condensation reactions are used to form the imidazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Alkyl halides, amines, and alcohols.
Condensation: Acid catalysts, heat, and pressure.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Amides, esters, and ethers.
Condensation Products: Imidazoles, pyrazoles, and benzaldehydes.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents can influence their action in different environments .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, such as clemizole and omeprazole.
Pyrazole Derivatives: Compounds containing pyrazole rings, such as celecoxib and rimonabant.
Carbamoyl Compounds: Compounds with carbamoyl groups, such as acetaminophen and carbamazepine.
Uniqueness: N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of imidazole, pyrazole, and carbamoyl groups, which allows for diverse chemical reactivity and biological activity.
This compound represents a valuable tool in scientific research and industrial applications, offering a versatile platform for the development of new materials and therapeutics.
Properties
IUPAC Name |
N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWOZLSKMTGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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